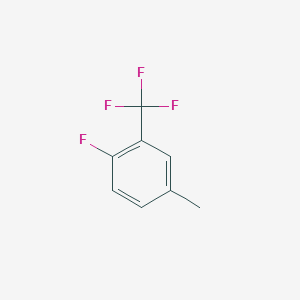

1-Fluoro-4-methyl-2-(trifluoromethyl)benzene

Beschreibung

Eigenschaften

IUPAC Name |

1-fluoro-4-methyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4/c1-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMIVPNJRBRFCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591717 | |

| Record name | 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214385-64-4 | |

| Record name | 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Nitration of Toluene

The synthesis begins with toluene, which undergoes nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 10–20°C. The methyl group directs electrophilic attack to the para position, yielding 4-nitrotoluene as the major product (82% yield). Ortho nitration is minimized due to steric hindrance from the methyl group.

Reduction to 4-Methylaniline

4-Nitrotoluene is reduced to 4-methylaniline using iron powder and ammonium chloride in refluxing aqueous HCl. The reaction proceeds via electron transfer from Fe⁰ to the nitro group, forming an intermediate nitroso compound, which is further reduced to the amine. This step achieves near-quantitative yields (>99% purity).

Bromination

Bromination of 4-methylaniline in acetic acid introduces a bromine atom ortho to the amine group. The amine’s strong activating effect directs electrophilic substitution to the 2-position, yielding 2-bromo-4-methylaniline (85% yield). Excess bromine ensures complete conversion, with residual HBr neutralized by sodium carbonate during workup.

Diazotization and Fluorination

The amine group in 2-bromo-4-methylaniline is converted to a diazonium salt using sodium nitrite (NaNO₂) and fluoroboric acid (HBF₄) at 0–5°C. Upon gentle heating, the diazonium salt decomposes via the Balz-Schiemann reaction, replacing the amine with fluorine to produce 1-fluoro-2-bromo-4-methylbenzene (68% yield). The use of HBF₄ minimizes side reactions such as phenol formation.

Trifluoromethylation

The bromine atom at the 2-position is substituted with a trifluoromethyl group using a copper-mediated reaction. A mixture of 1-fluoro-2-bromo-4-methylbenzene, cuprous cyanide (CuCN), and dimethylformamide (DMF) is heated under reflux for 7 hours. The CF₃ group replaces bromine via a nucleophilic aromatic substitution mechanism, yielding 1-fluoro-4-methyl-2-(trifluoromethyl)benzene (54% yield). Modern variants of this step employ trifluoromethyl copper reagents (e.g., CF₃Cu) to improve efficiency.

Directed Ortho-Metalation and Trifluoromethylation

Directed Metalation Strategy

This method leverages a directing group to control substituent placement. Starting with 4-methylbenzamide, lithium diisopropylamide (LDA) deprotonates the ortho position relative to the amide group, forming a stabilized aryl lithium species.

Trifluoromethyl Quenching

The aryl lithium intermediate reacts with trifluoromethyl iodide (CF₃I) at −78°C, installing the CF₃ group at the 2-position. The reaction proceeds via single-electron transfer (SET), forming a carbon-trifluoromethyl bond. Subsequent hydrolysis of the amide group with aqueous HCl yields 4-methyl-2-(trifluoromethyl)benzoic acid, which is decarboxylated at 200°C to remove the directing group.

Electrophilic Fluorination

Electrophilic fluorination of 4-methyl-2-(trifluoromethyl)benzene is achieved using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile. The methyl and CF₃ groups direct fluorination to the para position (relative to methyl), yielding the target compound in 45–60% yield.

Cross-Coupling Approach

Synthesis of 1-Bromo-4-methyl-2-(trifluoromethyl)benzene

4-Methylbromobenzene undergoes a palladium-catalyzed cross-coupling reaction with methyl trifluoroborate (CF₃BF₃K) in the presence of Pd(OAc)₂ and SPhos ligand. The reaction proceeds via oxidative addition of the aryl bromide to Pd⁰, transmetallation with the trifluoromethylboron reagent, and reductive elimination to form the C–CF₃ bond (yield: 70–75%).

Halogen Exchange

The bromine atom at the 1-position is replaced with fluorine using potassium fluoride (KF) and 18-crown-6 in dimethyl sulfoxide (DMSO). The crown ether solubilizes KF, enabling nucleophilic aromatic substitution via a Meisenheimer complex. This step achieves moderate yields (50–60%) due to competing side reactions.

Comparative Analysis of Methods

| Method | Key Advantages | Challenges | Yield |

|---|---|---|---|

| Sequential Substitution | High regiochemical control; uses inexpensive reagents | Multiple steps; diazonium intermediates are unstable | 54% |

| Directed Metalation | Precise substituent placement; avoids nitration | Requires cryogenic conditions; decarboxylation step | 60% |

| Cross-Coupling | Modular; compatible with diverse CF₃ sources | Expensive catalysts; halogen exchange step inefficient | 60% |

Mechanistic Insights and Optimization

Role of Solvent in Trifluoromethylation

Polar aprotic solvents like DMF enhance the reactivity of trifluoromethyl copper reagents by stabilizing charged intermediates. In contrast, reactions in dichloromethane (DCM) favor fluoride retention over ethoxide substitution, as observed in analogous systems.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The trifluoromethyl group can be reduced to a difluoromethyl group under specific conditions.

Common Reagents and Conditions:

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) in the presence of a suitable solvent.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products:

Substitution: Formation of compounds like 1-hydroxy-4-methyl-2-(trifluoromethyl)benzene.

Oxidation: Formation of 1-fluoro-4-methyl-2-(trifluoromethyl)benzoic acid.

Reduction: Formation of 1-fluoro-4-methyl-2-(difluoromethyl)benzene.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Chemical Formula: CHF

Molecular Weight: 188.13 g/mol

Boiling Point: Approximately 130 °C

Solubility: Soluble in organic solvents; limited solubility in water.

The compound features a benzene ring with a fluorine atom and a trifluoromethyl group, which significantly influence its reactivity and stability. The trifluoromethyl group enhances the compound's metabolic stability, making it valuable in drug design.

Chemistry

1-Fluoro-4-methyl-2-(trifluoromethyl)benzene serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to be utilized in the development of pharmaceuticals and agrochemicals. The compound's reactivity can be tailored through various synthetic routes, enabling the creation of diverse derivatives for specific applications .

Biology

Research has indicated potential biological activity associated with this compound. The trifluoromethyl group enhances its interaction with biological targets, making it a candidate for drug development. Studies have shown that compounds with similar structures can exhibit significant biological effects, such as inhibiting cancer cell lines .

Medicine

In medicinal chemistry, this compound is investigated for its potential use in drug development due to its unique properties that may influence pharmacokinetics and pharmacodynamics. The compound's ability to engage in hydrogen bonding and its electrophilic nature contribute to its binding affinity with various molecular targets .

Industry

This compound is utilized in the production of specialty chemicals and materials, including polymers and coatings. Its distinct chemical characteristics allow for enhanced performance in various industrial applications.

Case Study 1: Drug Development

A study investigated the interactions of this compound with various biomolecules, highlighting its potential as a lead compound in drug discovery. The research demonstrated that modifications to the trifluoromethyl group could enhance binding affinity to specific targets involved in disease pathways .

Case Study 2: Agrochemical Synthesis

In another study, this compound was used as an intermediate in synthesizing novel agrochemicals. The unique properties of the trifluoromethyl group contributed to improved efficacy against pests while minimizing environmental impact .

Wirkmechanismus

The mechanism of action of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene largely depends on its chemical structure. The presence of the trifluoromethyl group imparts significant electronegativity, influencing the compound’s reactivity and interactions with other molecules. This group can enhance the compound’s stability and resistance to metabolic degradation, making it valuable in drug design. The fluorine atom can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity to various molecular targets.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers of Trifluoromethyl-Substituted Fluorobenzenes

The CRC Handbook of Chemistry and Physics lists three positional isomers of monofluoro-trifluoromethylbenzenes (Table 1) :

Table 1: Physical Properties of Positional Isomers

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Substitution Pattern |

|---|---|---|---|---|

| 1-Fluoro-2-(trifluoromethyl)benzene | 5428 | C₇H₄F₄ | 176.10 g/mol | F at C1, -CF₃ at C2 |

| 1-Fluoro-3-(trifluoromethyl)benzene | 5429 | C₇H₄F₄ | 176.10 g/mol | F at C1, -CF₃ at C3 |

| 1-Fluoro-4-(trifluoromethyl)benzene | 5430 | C₇H₄F₄ | 176.10 g/mol | F at C1, -CF₃ at C4 |

Key Differences :

- Electronic Effects : In 1-fluoro-4-methyl-2-(trifluoromethyl)benzene, the -CF₃ group at C2 is meta to the methyl group (C4) and ortho to fluorine (C1). This creates a sterically crowded environment compared to the isomers in Table 1, where substituents are spaced farther apart.

- Reactivity: The fluorine atom directs electrophilic substitutions to the ortho/para positions, but the electron-withdrawing -CF₃ group at C2 deactivates the ring, making substitutions less favorable than in non-fluorinated analogs .

Para-Substituted Methyl and Trifluoromethyl Derivatives

4-Methyl-1-(trifluoromethyl)benzene (α,α,α-Trifluoro-p-xylene)

- Structure : Methyl at C4, -CF₃ at C1.

- Properties : The para-substitution of methyl and -CF₃ groups creates a symmetrical structure with balanced electronic effects. The methyl group donates electrons, partially offsetting the -CF₃’s electron-withdrawing nature. This compound is used as an internal standard in ¹⁹F NMR due to its distinct chemical shift (-60.90 ppm) .

- Comparison : Unlike the target compound, the absence of fluorine reduces its polarity and alters applications in materials science (e.g., as an antisolvent in perovskite solar cells, where trifluoromethyl benzene derivatives are preferred for film uniformity) .

Halogenated Derivatives with Mixed Substituents

1-Chloro-2,5-difluoro-4-(trifluoromethyl)benzene

- Structure : Cl at C1, F at C2/C5, -CF₃ at C3.

- Properties : Molecular weight = 216.53 g/mol; LogP = 3.8 (indicating high lipophilicity). The chlorine atom increases molecular weight and steric hindrance compared to the target compound .

- Applications : Similar halogenated compounds are intermediates in agrochemicals (e.g., flubendiamide, a benzenedicarboxamide insecticide), where fluorine and -CF₃ enhance environmental stability .

Sulfonyl and Methoxy Derivatives

1-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzene

- Structure : F at C1, -SO₂CH₃ at C2, -CF₃ at C4.

- Properties : The methylsulfonyl group is strongly electron-withdrawing, making this compound more polar and reactive in nucleophilic substitutions than the target compound. Applications include pharmaceutical synthesis, where sulfonyl groups are common pharmacophores .

Azido and Nitro Derivatives

1-Azido-4-fluoro-2-(trifluoromethyl)benzene

Table 2: Comparative Analysis of Selected Compounds

*Calculated based on substituent contributions.

Biologische Aktivität

1-Fluoro-4-methyl-2-(trifluoromethyl)benzene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group, in particular, enhances the compound's reactivity and stability, making it a valuable scaffold in drug design and development.

Chemical Structure and Properties

The chemical structure of this compound features a fluorine atom and a trifluoromethyl group attached to a benzene ring. This configuration imparts significant electronegativity to the molecule, influencing its interactions with biological targets.

Key Properties:

- Molecular Formula: C8H6F4

- Molecular Weight: 188.13 g/mol

- Boiling Point: Approximately 130 °C

- Solubility: Soluble in organic solvents, with limited solubility in water.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The trifluoromethyl group enhances the compound's metabolic stability and binding affinity to molecular targets, which is crucial for its potential therapeutic applications.

Mechanisms include:

- Hydrogen Bonding: The fluorine atom can participate in hydrogen bonding, influencing the compound's binding interactions with proteins.

- Electrophilicity: The electronegative trifluoromethyl group increases the electrophilic character of the molecule, facilitating nucleophilic attacks by biological substrates.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Activity:

- Studies have shown that fluorinated compounds can possess significant antibacterial and antifungal properties. For instance, related compounds with trifluoromethyl groups demonstrated low minimum inhibitory concentration (MIC) values against various pathogens, including Staphylococcus aureus and Escherichia coli .

- Cytotoxicity:

-

Drug Development Potential:

- The unique properties imparted by the trifluoromethyl group make this compound a candidate for drug development. For example, it has been utilized as a building block in synthesizing more complex pharmaceuticals aimed at targeting specific diseases.

Case Study 1: Antimicrobial Activity

A study evaluated various fluorinated compounds for their antimicrobial properties. The results indicated that compounds similar to this compound exhibited promising antibacterial activity with MIC values ranging from 0.15 to 2.5 mg/mL against Staphylococcus aureus and Pseudomonas aeruginosa .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| Compound A | 0.15 | Staphylococcus aureus |

| Compound B | 0.5 | Pseudomonas aeruginosa |

| This compound | TBD | TBD |

Case Study 2: Cytotoxicity Assays

In another study focusing on cancer therapeutics, derivatives containing the trifluoromethyl group were tested against MCF-7 and HepG2 cell lines. The results showed enhanced cytotoxicity compared to their non-fluorinated counterparts, suggesting that fluorination can significantly improve therapeutic efficacy .

| Cell Line | IC50 (µM) | Non-fluorinated Analog IC50 (µM) |

|---|---|---|

| MCF-7 | TBD | TBD |

| HepG2 | TBD | TBD |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene?

- Answer : Key synthetic routes include:

- Bromination : Bromination of methyl-substituted precursors using Br₂ with Fe or AlBr₃ as catalysts under controlled conditions to ensure regioselectivity .

- Coupling Reactions : Use of intermediates like 1-isocyanato-4-(trifluoromethyl)benzene (from ) for nucleophilic substitution or cross-coupling to introduce functional groups.

- Fluorination : Direct fluorination via halogen exchange (Halex reaction) or electrophilic fluorinating agents.

- Optimization : Continuous flow reactors and advanced catalysts (e.g., Pd-based) improve yield and selectivity in industrial settings .

Q. How can the purity and structural integrity of this compound be validated?

- Answer : Use a combination of:

- Gas Chromatography-Mass Spectrometry (GC-MS) : To assess purity and detect volatile byproducts.

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is critical for confirming fluorine environments, while ¹H NMR identifies methyl and aromatic proton signals .

- Elemental Analysis : Validates molecular formula (C₈H₆F₄) and detects trace impurities.

Q. What safety protocols are essential during experimental handling?

- Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact. Fluorinated compounds may release toxic HF upon decomposition .

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Waste Disposal : Segregate halogenated waste and collaborate with certified disposal services to mitigate environmental risks .

Advanced Research Questions

Q. How do the electronic effects of the trifluoromethyl group influence regioselectivity in electrophilic aromatic substitution (EAS)?

- Answer :

- The -CF₃ group is strongly electron-withdrawing, directing incoming electrophiles to the meta position relative to itself. The methyl group (-CH₃), being electron-donating, directs ortho/para.

- Example : In nitration, competing directing effects may lead to mixed products. Computational studies (DFT) can predict dominant pathways by analyzing charge distribution .

- Experimental Validation : Use isotopic labeling or kinetic studies to resolve competing mechanisms .

Q. What strategies mitigate side reactions during functionalization of this compound?

- Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., methyl or fluorine) using silyl or acetyl groups.

- Low-Temperature Reactions : Reduce undesired polymerization or decomposition. For example, bromination at -10°C minimizes di-substitution .

- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) to enhance selectivity in Friedel-Crafts alkylation .

Q. How can computational modeling aid in predicting the compound’s reactivity or stability?

- Answer :

- Molecular Dynamics (MD) : Simulate thermal stability under varying conditions (e.g., solvent, temperature).

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites and predict reaction pathways .

- Spectroscopic Predictions : IR and NMR chemical shifts can be modeled using software like Gaussian or ORCA to cross-validate experimental data .

Contradictions and Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.